ET-18-OCH3

Descripción general

Descripción

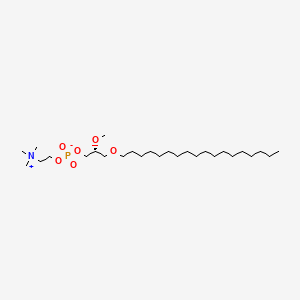

Edelfosine (ET-18-O-CH3; 1-octadecyl-2-O-methyl-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid (ALP). It has antineoplastic (anti-cancer) effects . Like all ALPs, it incorporates into the cell membrane and does not target the DNA . In many tumor cells, it causes selective apoptosis, sparing healthy cells .

Synthesis Analysis

Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It is incorporated by highly proliferating cells, e.g., activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .

Molecular Structure Analysis

The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .

Chemical Reactions Analysis

Edelfosine is a synthetic alkyl-lisophospholipid with anti-tumor activity . The compound induces apoptosis in a variety of cancer cells .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Edelfosina, conocida científicamente como ET-18-OCH3, es un alquilfosfolípido sintético con una variedad de aplicaciones en la investigación científica. A continuación se presentan secciones detalladas que se centran en las aplicaciones únicas de la Edelfosina:

Actividad Antitumoral

Se ha demostrado que la Edelfosina posee una actividad antitumoral significativa en varios modelos de tumores humanos. Promueve la apoptosis, particularmente en los tumores de próstata privados de andrógenos, al interactuar con las balsas lipídicas en la membrana plasmática e inducir estrés en el retículo endoplásmico .

Actividad Anti-Kinetoplástido

Este compuesto es activo contra los kinetoplástidos, que incluyen parásitos como Leishmania spp., Trypanosoma cruzi y Trypanosoma brucei. Su estructura es análoga a la de la miltefosina, otra molécula conocida por sus propiedades antiparasitarias .

Efectos Inmunomoduladores

La Edelfosina se ha investigado por su aplicación como fármaco oral en la esclerosis múltiple (EM) y otras enfermedades autoinmunitarias debido a su efecto sobre la proliferación de células mononucleares de sangre periférica humana (CMSP) y líneas celulares de células T específicas de antígeno .

Farmacocinética y Biodisponibilidad

También se han realizado investigaciones para comprender la farmacocinética y la biodisponibilidad oral de la Edelfosina, particularmente en modelos de ratón sanos, inmunodeficientes y inmunodeprimidos portadores de tumores. Esto incluye el estudio de la captación y la actividad apoptótica de la Edelfosina en líneas celulares específicas de cáncer .

Mecanismo De Acción

Target of Action

Edelfosine, also known as ET-18-OCH3, is a synthetic analog of lysophosphatidylcholine . Its primary targets are highly proliferating cells, such as activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts .

Mode of Action

Edelfosine interacts with its targets by incorporating into the cell membrane . It induces apoptosis in tumor cells by intracellular activation of the cell death receptor Fas/CD95 . This intracellular Fas/CD95 activation represents a novel mechanism of action for an antitumor drug .

Biochemical Pathways

Edelfosine affects several biochemical pathways. It inhibits phosphatidylcholine biosynthesis, a critical process for cell membrane integrity . It also interferes with the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway . Furthermore, it modulates the expression and activity of transcription factors .

Pharmacokinetics

It is known that edelfosine shows a high metabolic stability . It is selectively incorporated into tumor cells, suggesting a potential for targeted therapy .

Result of Action

The primary result of edelfosine’s action is the induction of apoptosis in tumor cells . This selective apoptotic response spares normal cells, making edelfosine a promising candidate for cancer therapy . It also reduces the expression of MHC class II molecules and molecules involved in MHC class II-associated processing and presentation .

Action Environment

The action of edelfosine can be influenced by various environmental factors. For instance, its efficacy can be enhanced in the presence of certain immune modulators . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of edelfosine.

Direcciones Futuras

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has been found to be safe and ‘possibly effective’ in a Phase II clinical trial for use in treating leukemia with bone marrow transplants . There are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

Análisis Bioquímico

Biochemical Properties

ET-18-OCH3 selectively inhibits phosphatidylinositol-specific phospholipase C . It interacts with enzymes such as sphingomyelinase during its extraction from plasma lipids . The compound’s interaction with these biomolecules plays a crucial role in its function as an antineoplastic drug .

Cellular Effects

This compound has a selective cytotoxic action against transformed cells . It promotes apoptosis in tumor cells through intracellular activation of Fas/CD95 . This compound has been reported to be accumulated in the plasma membrane , indicating its significant impact on cellular processes.

Molecular Mechanism

The molecular mechanism underlying the apoptotic action of this compound involves membrane rafts and Fas/CD95 death receptor . It induces cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling, before the onset of apoptosis in human leukemic cells . This translocation of Fas into membrane rafts may provide a mechanism for amplifying Fas signaling by reorganization of membrane microdomains .

Transport and Distribution

This compound is known to be accumulated in the plasma membrane This suggests that it may be transported and distributed within cells and tissues via lipid transport mechanisms

Subcellular Localization

This compound is known to induce cocapping of Fas and membrane rafts, specialized plasma membrane regions involved in signaling This suggests that this compound may localize to these membrane rafts within the cell

Propiedades

IUPAC Name |

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922896 | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77286-66-9 | |

| Record name | Edelfosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

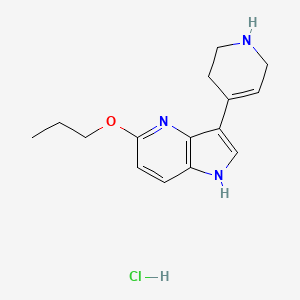

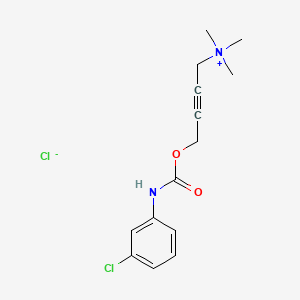

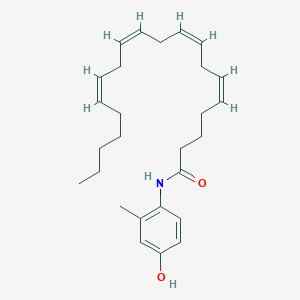

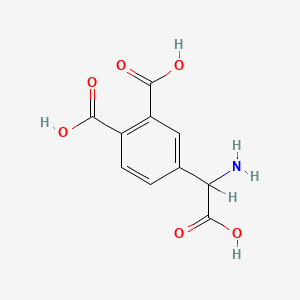

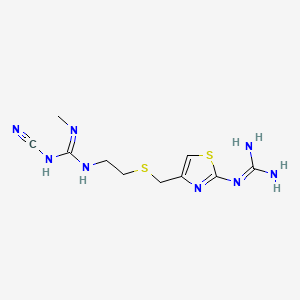

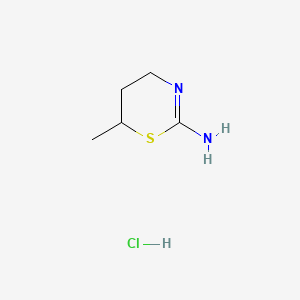

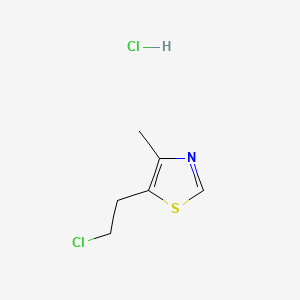

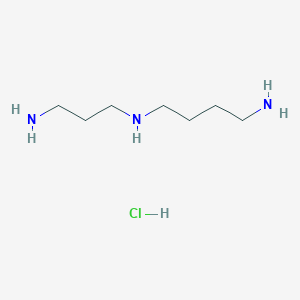

Feasible Synthetic Routes

Q & A

Q1: What is Edelfosine's primary mechanism of action in tumor cells?

A: Edelfosine interacts with cell membranes, specifically targeting cholesterol-rich lipid rafts. [, ] This interaction disrupts raft organization and function, ultimately triggering cell death. []

Q2: Does Edelfosine's mechanism differ between leukemia and solid tumor cells?

A: Yes, while Edelfosine targets lipid rafts in both cell types, its downstream effects differ. In leukemic cells, Edelfosine promotes apoptosis by recruiting Fas/CD95 death receptors and associated signaling molecules into lipid rafts. [, ] In contrast, Edelfosine induces apoptosis in solid tumor cells primarily through endoplasmic reticulum (ER) stress. []

Q3: How does Edelfosine induce ER stress in solid tumor cells?

A: Edelfosine accumulates in the ER, inhibiting phosphatidylcholine and protein synthesis, depleting ER calcium stores, and upregulating pro-apoptotic proteins like Bax and CHOP/GADD153. [] This ER stress response culminates in caspase activation and apoptosis. []

Q4: Does Edelfosine's activity depend on mitochondrial function?

A: Yes, although initiated through different pathways, both raft- and ER-mediated apoptosis require a mitochondrial-dependent step for complete cell death. [] Edelfosine induces mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation. []

Q5: What role does FOF1-ATP synthase play in Edelfosine's mechanism of action?

A: Edelfosine treatment causes a significant recruitment of FOF1-ATP synthase into lipid rafts in both tumor cells and Leishmania parasites. [] This enzyme, particularly its membrane-embedded FO subunit, appears crucial for Edelfosine-induced cell death. [, ]

Q6: Can Edelfosine induce other forms of cell death besides apoptosis?

A: Yes, Edelfosine can trigger necroptosis in glioblastoma cells, which have low levels of pro-apoptotic proteins. [, ] This regulated necrotic cell death relies on the activation of receptor-interacting protein kinases RIPK1 and RIPK3. [, ]

Q7: Does Edelfosine affect gene expression in tumor cells?

A: Yes, studies show that Edelfosine can alter gene expression in human breast cancer cells. It induces a unique gene expression program, upregulating genes involved in cell growth inhibition, including the EGFR/HER2 inhibitor ERRFI1 (MIG6). []

Q8: What is the molecular formula and weight of Edelfosine?

A8: Edelfosine (C30H62NO8P) has a molecular weight of 595.8 g/mol.

Q9: Are there any specific structural features of Edelfosine crucial for its activity?

A: Yes, the glycerol backbone with its specific substitutions at the sn-2 and sn-3 positions is crucial for Edelfosine's pro-apoptotic activity. [] Modifications to these positions abolish its ability to induce apoptosis. []

Q10: How does Edelfosine's structure contribute to its interaction with lipid rafts?

A: Edelfosine possesses a unique asymmetric structure with two hydrophobic substituents of different lengths. [] This asymmetry allows it to preferentially interact with cholesterol within lipid rafts, disrupting their organization and function. []

Q11: How does Edelfosine impact the physical properties of model membranes?

A: Edelfosine can integrate into model membranes containing cholesterol and sphingomyelin. [, ] At higher concentrations, it alters the phase behavior of these membranes, inducing the formation of gel phases and increasing membrane fluidity, suggesting its potential to disrupt lipid raft organization. [, ]

Q12: How is Edelfosine distributed in the body?

A: Following administration, Edelfosine is widely distributed throughout the body, accumulating in various organs. [, ] Notably, it shows preferential accumulation in tumor tissue compared to other organs. [, ]

Q13: How is Edelfosine eliminated from the body?

A: Edelfosine exhibits slow elimination from the body and is primarily metabolized within tissues. [] The exact metabolic pathways are not yet fully elucidated.

Q14: Are there differences in Edelfosine's pharmacokinetic parameters between healthy and immunocompromised mice?

A: No, studies have not found statistically significant differences in pharmacokinetic parameters between healthy BALB/c mice and immunocompromised SCID mice. [] This suggests consistent pharmacokinetic behavior across different immune statuses.

Q15: Are there any known mechanisms of resistance to Edelfosine in tumor cells?

A: While specific resistance mechanisms remain largely unexplored, some evidence suggests that altered expression levels of PLC-beta1, a potential target of Edelfosine, might correlate with drug sensitivity. [, ] SCLC cells with higher PLC-beta1 expression exhibited greater resistance to Edelfosine compared to NSCLC cells with lower expression. []

Q16: What is known about the toxicity profile of Edelfosine?

A: While generally well-tolerated, Edelfosine can induce some toxicity, particularly at higher doses. [, ] Hemolysis is a known side effect observed in animal models. [] Further research is needed to fully understand its long-term safety profile.

Q17: Can incorporating Edelfosine into liposomes improve its therapeutic index?

A: Yes, encapsulating Edelfosine into liposomes (e.g., TLC ELL-12) reduces its acute toxicity and hemolytic effects compared to the free drug. [, ] This formulation also demonstrates enhanced therapeutic efficacy against various tumor models in mice. [, ]

Q18: What types of cancer have shown sensitivity to Edelfosine in preclinical studies?

A: Edelfosine has demonstrated antitumor activity against a wide range of cancers in preclinical models, including leukemia, lymphoma, melanoma, lung cancer, prostate cancer, and Ewing's sarcoma. [, , , ]

Q19: Does Edelfosine show promise for treating parasitic diseases?

A: Yes, Edelfosine exhibits potent activity against Leishmania parasites. [] It effectively kills both promastigotes and amastigotes in vitro and displays efficacy in animal models of leishmaniasis. []

Q20: How does Edelfosine's antileishmanial activity compare to other alkylphospholipid analogs?

A: Edelfosine demonstrates superior efficacy against Leishmania parasites compared to other alkylphospholipid analogs such as miltefosine, perifosine, and erucylphosphocholine. []

Q21: What are the potential advantages of Edelfosine over existing treatments for leishmaniasis?

A: Edelfosine's oral availability, effectiveness against both parasite stages, and superior efficacy compared to miltefosine make it a promising candidate for leishmaniasis treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)